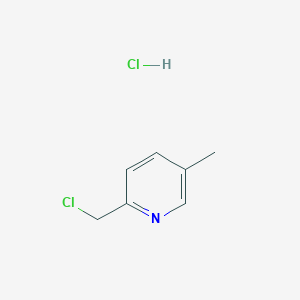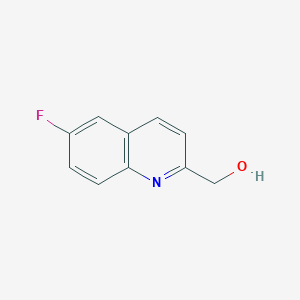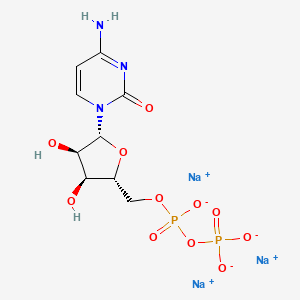
Trisodium cytidine 5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium cytidine 5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine. This compound is significant in various biochemical pathways and is involved in the synthesis of important biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using cytidine triphosphate (CTP) as a phosphoryl donor. The reaction typically involves the use of enzymes such as cytidylate kinase under specific conditions to facilitate the transfer of the phosphate group .
Industrial Production Methods
In industrial settings, the production of trisodium cytidine 5’-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions
Trisodium cytidine 5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate (CTP).
Hydrolysis: It can be hydrolyzed to form cytidine monophosphate (CMP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as cytidylate kinase for phosphorylation and phosphatases for hydrolysis. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate (CTP) from phosphorylation and cytidine monophosphate (CMP) from hydrolysis .
科学研究应用
Trisodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is involved in the development of antiviral and anticancer drugs.
作用机制
The mechanism of action of trisodium cytidine 5’-diphosphate involves its role as a substrate in various enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of nucleotides and nucleic acids. The molecular targets include enzymes such as cytidylate kinase and phosphatases, which facilitate the transfer and hydrolysis of phosphate groups .
相似化合物的比较
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide that is a precursor to trisodium cytidine 5’-diphosphate.
Cytidine triphosphate (CTP): A nucleotide that is formed from the phosphorylation of trisodium cytidine 5’-diphosphate.
Uridine diphosphate (UDP): A similar nucleoside diphosphate involved in glycosylation reactions.
Uniqueness
Trisodium cytidine 5’-diphosphate is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. It serves as a critical intermediate in the metabolic pathways that produce essential biomolecules, distinguishing it from other nucleoside diphosphates .
属性
CAS 编号 |
34393-59-4 |
|---|---|
分子式 |
C9H15N3NaO11P2 |
分子量 |
426.17 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
YAXSLIGLLVGXDC-IAIGYFSYSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


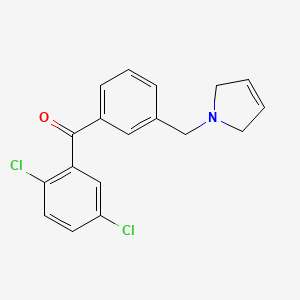
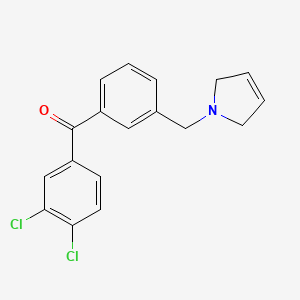

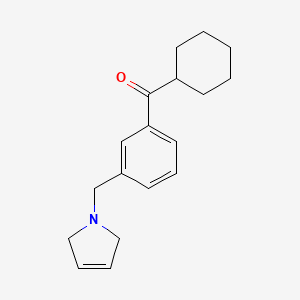
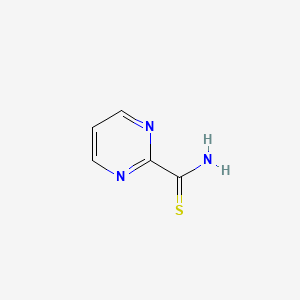
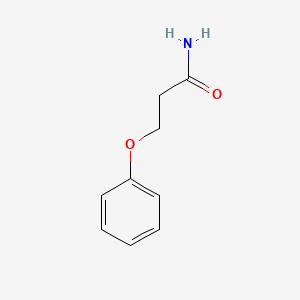
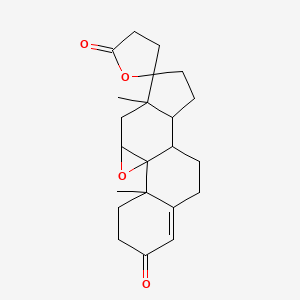
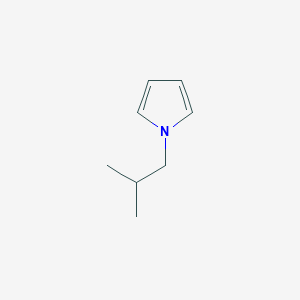
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
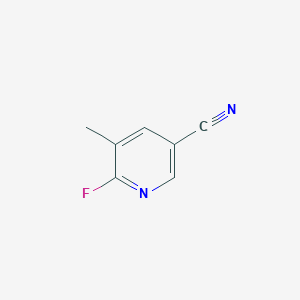
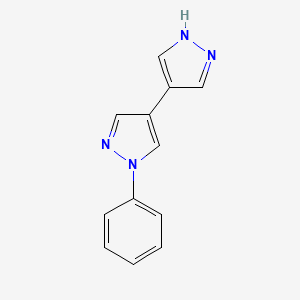
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
